molecular formula C20H20FN5O2 B2921569 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946355-87-9

1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2921569
CAS No.: 946355-87-9
M. Wt: 381.411
InChI Key: CSWUEIAADPWDKR-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea (CAS No: 946355-87-9) is a high-purity synthetic organic compound with the molecular formula C20H20FN5O2 and a molecular weight of 381.4 g/mol. This urea derivative features a pyrimidine ring system and is structurally characterized by its specific SMILES notation: COc1cc(Nc2ccc(NC(=O)Nc3ccc(C)c(F)c3)cc2)nc(C)n1 . Compounds featuring the pyrimidine-urea scaffold, such as this product, are of significant interest in medicinal chemistry and drug discovery research due to their potential as protein kinase inhibitors . The urea moiety is a privileged pharmacophore in drug design, serving as an excellent hydrogen bond donor and acceptor, which facilitates strong interactions with various biological targets . Research into structurally similar N-aryl-N'-pyrimidin-4-yl ureas has demonstrated potent and selective inhibition of receptor tyrosine kinases, including the fibroblast growth factor receptor (FGFR) family, highlighting the therapeutic potential of this chemical class in oncology research . This compound is provided exclusively for research purposes in laboratory settings. It is intended for in vitro applications only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate personal protective equipment and adhere to all safety protocols outlined in the safety data sheet.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c1-12-4-5-16(10-17(12)21)26-20(27)25-15-8-6-14(7-9-15)24-18-11-19(28-3)23-13(2)22-18/h4-11H,1-3H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWUEIAADPWDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, with the CAS number 946355-87-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

The molecular formula of this compound is C20_{20}H20_{20}FN5_5O2_2, with a molecular weight of 381.4 g/mol. The structure includes a urea moiety, which is known for its role in biological activity modulation.

PropertyValue
Molecular FormulaC20_{20}H20_{20}FN5_5O2_2
Molecular Weight381.4 g/mol
CAS Number946355-87-9

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including protein kinases. The urea group is particularly significant as it can modulate enzymatic activities related to cell proliferation and survival pathways.

Protein Kinase Inhibition

The compound has been studied for its ability to inhibit specific protein kinases involved in cancer progression. For instance, compounds structurally related to this urea derivative have shown promising results in inhibiting CSF1R (Colony Stimulating Factor 1 Receptor), which plays a crucial role in tumor-associated macrophage survival and proliferation .

Biological Activity

The biological activity of this compound has been evaluated through various assays:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways. In vitro assays demonstrated significant cytotoxic effects against cancer cell lines.
  • Antimicrobial Activity : Similar compounds have exhibited moderate antibacterial and antifungal properties, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Some derivatives have shown effectiveness in reducing inflammation in animal models, indicating that this compound may also possess anti-inflammatory properties .

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • Study on CSF1R Inhibition : A lead compound structurally related to the target compound exhibited potent CSF1R inhibition with an IC50 of 0.53 nM, leading to decreased survival of protumor macrophages .
  • Antimicrobial Efficacy : Compounds with similar urea structures were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) around 250 μg/mL .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-Fluoro-4-methylphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea with structurally or functionally related urea derivatives:

Compound Name Substituents Molecular Weight Key Biological Activity Synthetic Yield Reference
Target Compound 3-Fluoro-4-methylphenyl; 6-methoxy-2-methylpyrimidin-4-yl ~408.4 (calculated) Not explicitly stated (inferred kinase/GPCR targeting) Not reported N/A
1-(3-Chlorophenyl)-3-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea 3-Chlorophenyl; 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl 424.9 P2Y1 receptor antagonism (platelet inhibition) Not reported
1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea 2-Methoxyphenyl; 6-ethoxy-2-methylpyrimidin-4-yl 393.4 Not reported (structural analog for kinase inhibition) Not reported
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea 3,5-Dimethylphenyl; 2-(dimethylamino)pyrimidin-4-ylmethyl 299.4 Kinase inhibition (implied by pyrimidine scaffold) Not reported
Urea (7) from Unspecified aryl groups ~336.1 Rabbit platelet aggregation inhibition (IC50 ~10 µM) 72% (one-step synth)

Key Structural and Functional Differences:

Substituent Effects :

  • The target compound ’s 3-fluoro-4-methylphenyl group enhances metabolic stability compared to the 3-chlorophenyl analog . Fluorine’s electronegativity may improve target binding affinity.
  • The 6-methoxy-2-methylpyrimidine moiety offers a balance of hydrophobicity (methyl) and hydrogen-bonding capacity (methoxy), contrasting with the 6-ethoxy group in , which increases lipophilicity.

Biological Activity :

  • The P2Y1 antagonist () highlights urea derivatives' role in antiplatelet therapy, suggesting the target compound could be optimized for similar applications .
  • Urea (7) () demonstrates potent platelet aggregation inhibition, providing a benchmark for in vitro testing of the target compound .

Synthesis: The target compound likely employs a stepwise synthesis (e.g., isocyanate intermediate formation followed by amine coupling), analogous to methods in (72% yield for a related urea) . By contrast, 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea () uses simpler alkylation steps due to its smaller substituents .

Research Findings and Implications

  • Kinase Selectivity : Pyrimidine-based ureas often exhibit kinase inhibitory activity. For example, Sunitinib () targets VEGF and PDGF receptors, suggesting the target compound may share mechanistic pathways .
  • Metabolic Stability : The 3-fluoro-4-methyl group likely improves resistance to oxidative metabolism compared to chlorinated analogs, as seen in fluorinated kinase inhibitors like Bosutinib () .
  • Lead Optimization : Structural modifications (e.g., replacing methoxy with ethoxy or pyrrolidine groups) could fine-tune solubility and potency, as demonstrated in and .

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